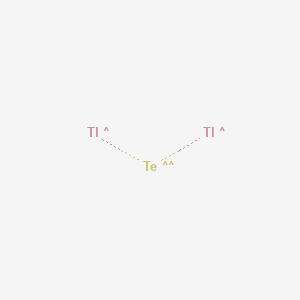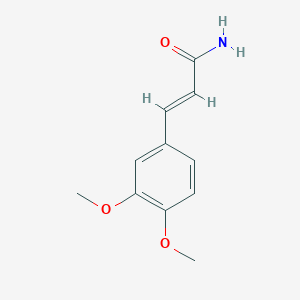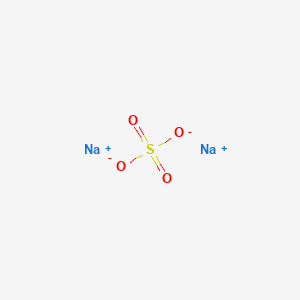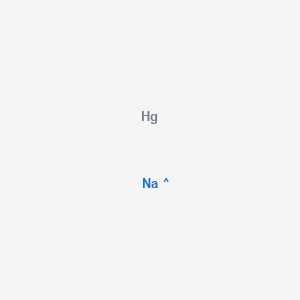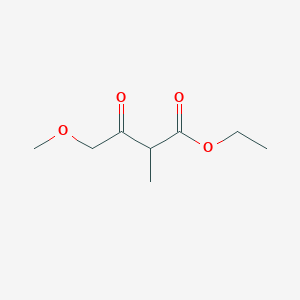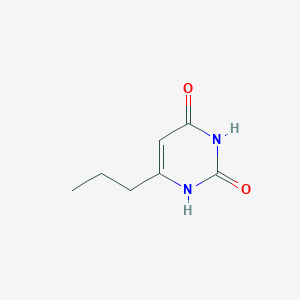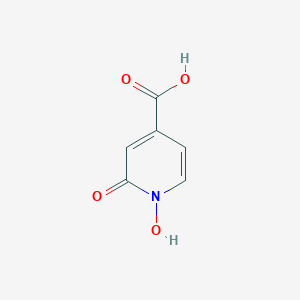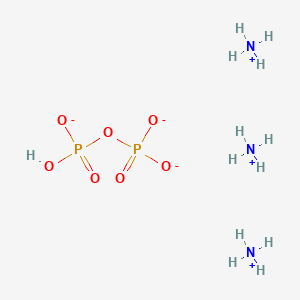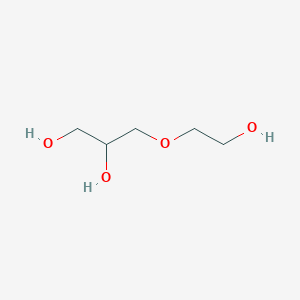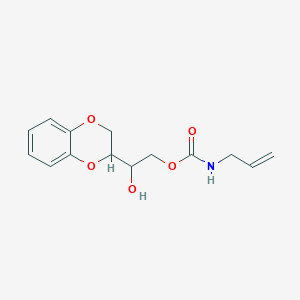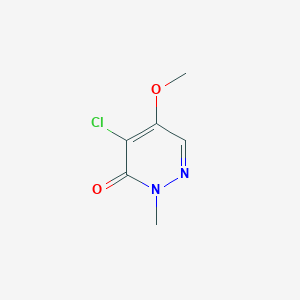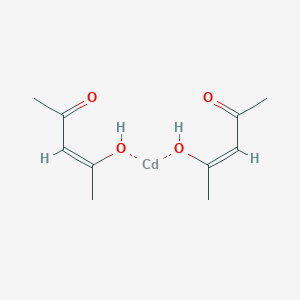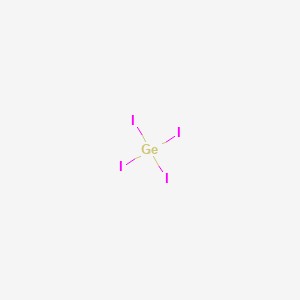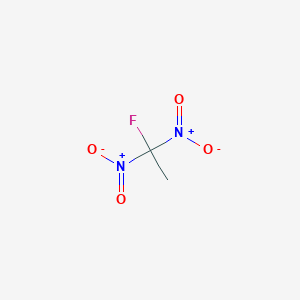
1-Fluoro-1,1-dinitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-1,1-dinitroethane, also known as Difluorodinitroethane (DFDNE), is a chemical compound that has been widely used in scientific research. It is a colorless, oily liquid that is highly explosive and has a sweet odor. DFDNE is a powerful electrophile and is used as a reagent in organic synthesis. In
Mecanismo De Acción
DFDNE is a potent electrophile and can react with a variety of nucleophiles. The reaction between DFDNE and nucleophiles typically proceeds through a substitution mechanism, in which the fluorine atom is replaced by the nucleophile. The reaction is highly exothermic and can be used to generate high-energy intermediates.
Efectos Bioquímicos Y Fisiológicos
DFDNE has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation. DFDNE is also a strong oxidizing agent and can react with biological molecules, leading to cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFDNE has several advantages as a reagent in organic synthesis. It is a powerful electrophile and can react with a variety of nucleophiles. The reaction is highly exothermic and can be used to generate high-energy intermediates. DFDNE is also relatively easy to synthesize and has a high yield. However, DFDNE is highly explosive and should be handled with extreme care. It is also highly toxic and can cause severe skin and eye irritation.
Direcciones Futuras
DFDNE has several potential future directions in scientific research. It can be used in the synthesis of new explosives, pharmaceuticals, and other organic compounds. DFDNE can also be used as a reagent in the study of high-energy intermediates and in the development of new chemical reactions. However, further studies are needed to explore the biochemical and physiological effects of DFDNE and to develop safer handling procedures for this highly explosive and toxic compound.
Conclusion:
In conclusion, 1-Fluoro-1,1-dinitroethane is a potent electrophile that has been widely used in scientific research as a reagent in organic synthesis. It is highly explosive and toxic and should be handled with extreme care. DFDNE has several advantages as a reagent in organic synthesis, but further studies are needed to explore its biochemical and physiological effects and to develop safer handling procedures. DFDNE has several potential future directions in scientific research and can be used in the synthesis of new explosives, pharmaceuticals, and other organic compounds.
Métodos De Síntesis
DFDNE can be synthesized by the reaction of 1,1-dinitroethane with hydrogen fluoride in the presence of a catalyst. The reaction is highly exothermic and should be carried out under controlled conditions. The yield of DFDNE is typically high, and the purity can be increased by distillation.
Aplicaciones Científicas De Investigación
DFDNE has been widely used in scientific research as a reagent in organic synthesis. It is a powerful electrophile and can react with a variety of nucleophiles to form new compounds. DFDNE has been used in the synthesis of explosives, pharmaceuticals, and other organic compounds.
Propiedades
Número CAS |
13214-58-9 |
|---|---|
Nombre del producto |
1-Fluoro-1,1-dinitroethane |
Fórmula molecular |
C2H3FN2O4 |
Peso molecular |
138.05 g/mol |
Nombre IUPAC |
1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C2H3FN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |
Clave InChI |
INUKSLQNFYBSOB-UHFFFAOYSA-N |
SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canónico |
CC([N+](=O)[O-])([N+](=O)[O-])F |
Otros números CAS |
13214-58-9 |
Sinónimos |
1-Fluoro-1,1-dinitroethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



